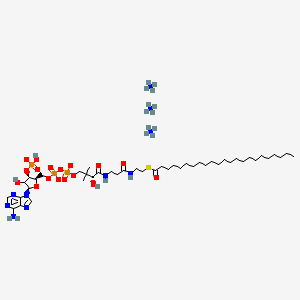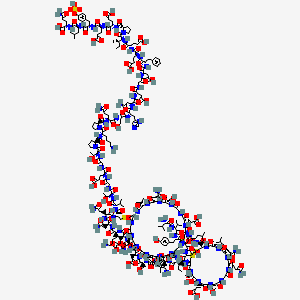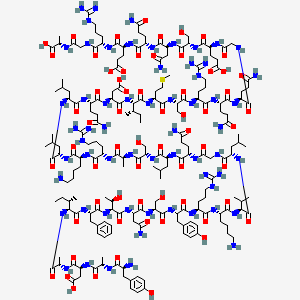
2-Amino-5-bromothiazole-4-carboxylic acid
Vue d'ensemble
Description
2-Amino-5-bromothiazole-4-carboxylic acid (ABTCA) is a heterocyclic compound that belongs to the thiazole class of organic molecules. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. ABTCA has recently gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
2-Amino-5-bromothiazole-4-carboxylic acid serves as a critical intermediate in the synthesis of various thiazole compounds. Its utility in synthesizing thiazole-2- and thiazole-5-carboxylic acids via halogen-metal exchange reactions highlights its importance in accessing compounds that were previously difficult to obtain. The transformation of 2-bromothiazole and 5-bromothiazole into these carboxylic acids represents a significant advancement in thiazole chemistry, demonstrating the compound's role in facilitating new synthetic pathways (Beyerman, Berben, & Bontekoe, 2010).
Moreover, an improved method for synthesizing 2-bromo-thiazole-4-carboxylic acid showcases the compound's versatility in chemical synthesis. This method involves the reaction of ethyl 2-amino-thiazole-4-carboxylate with DMSO and sodium nitrite, followed by saponification, indicating a streamlined approach to producing this compound with high purity and exact structure (Zhou Zhuo-qiang, 2009).
Applications in Antibiotic Synthesis
This compound is instrumental in the synthesis of antibiotic fragments. The compound has been utilized in developing the eastern fragment of the GE2270 A antibiotic, employing regio- and stereoselective addition to achieve precise configurational assignments. This synthesis pathway underscores the compound's role in antibiotic development, contributing to the creation of new treatments for bacterial infections (Delgado, Heckmann, Müller, & Bach, 2006).
Role in Peptide Synthesis
The compound also finds application in peptide synthesis, particularly in the formation of thiazole-containing peptides. Its use in the concise and stereoselective synthesis of 2,4- and 2,5-disubstituted thiazole amino acids demonstrates its value in creating biologically active thiazole-containing natural peptides and their analogues. This approach facilitates the production of complex peptides that can serve various therapeutic and research purposes (Magata et al., 2019).
Contribution to Anticancer Research
In cancer research, derivatives of this compound have shown potential in inhibiting cancer cell proliferation. The synthesis and characterization of new bromothiazole derivatives with amino acids reveal their antiproliferative and cytotoxic effects on human adenocarcinoma-derived Caco-2 cell lines. This research indicates the compound's potential in developing new cancer therapies, emphasizing its significance in medicinal chemistry (Vale et al., 2017).
Mécanisme D'action
Target of Action
2-Amino-5-bromothiazole-4-carboxylic acid, like other 2-aminothiazole-based compounds, has been associated with several biological activities . It has been found to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .
Mode of Action
It’s suggested that the functional theory on how 2-amino-5-bromothiazole works may be due to its ability to form nitro groups, which are highly reactive and cause changes in the reaction scheme .
Biochemical Pathways
It’s known that 2-aminothiazole derivatives are associated with several biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Given its reported biological activities, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
2-amino-5-bromo-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O2S/c5-2-1(3(8)9)7-4(6)10-2/h(H2,6,7)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRZYJLDPIIEQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)N)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661739 | |
| Record name | 2-Amino-5-bromo-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
858486-46-1 | |
| Record name | 2-Amino-5-bromo-4-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=858486-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-bromo-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-octadec-9-enethioate;azane](/img/structure/B6596254.png)
![triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B6596256.png)











![7-Chlorodibenzo[c,h]acridine](/img/structure/B6596339.png)